4-(5-Fluoro-2-methoxyphenyl)oxan-4-ol
Description
4-(5-Fluoro-2-methoxyphenyl)oxan-4-ol is a heterocyclic compound featuring a tetrahydropyran (oxan) ring substituted at the 4-position with a 5-fluoro-2-methoxyphenyl group.
Properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-15-11-3-2-9(13)8-10(11)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYFWACYOWLCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2(CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs in the Oxan-4-ol Family
Several oxan-4-ol derivatives share structural similarities but differ in aryl substituents or functional groups:
Key Observations :
- In contrast, chloro (in thienyl derivatives) and methyl groups alter electronic and steric profiles .
- Functional Group Impact : Replacement of the hydroxyl group with an amine (as in 4-(2-methoxyphenyl)oxan-4-amine hydrochloride) increases basicity and solubility, making it more suitable for pharmaceutical formulations .
Heterocyclic Analogs with Varied Cores
Compounds with divergent heterocyclic cores but similar aryl substituents highlight the role of ring systems:
Key Observations :
- Core Flexibility : Thiazole and pyrrolidone cores (e.g., ZK 62711) exhibit distinct electronic environments compared to oxan-4-ol, influencing target selectivity. ZK 62711’s cyclopentyloxy group contributes to 100-fold higher potency than related inhibitors .
- Sulfonyl vs. Hydroxyl : The sulfonyl group in 4-[(5-fluoro-2-methoxyphenyl)sulfonyl]morpholine increases acidity (predicted pKa ≈ -7.93) and may enhance interactions with cationic residues in enzymes .
Substituent-Driven Comparisons
Variations in aryl substituents significantly alter physicochemical and biological behavior:
Key Observations :
- Biological Relevance : Oxadiazole derivatives (e.g., ) are often used in drug design for their metabolic stability, suggesting that the target compound’s oxan ring may offer similar advantages .
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